2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-(propan-2-yl)-1,3,4-thiadiazole
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Overview
Description
The compound is a complex organic molecule that includes several functional groups, including a bromo-pyrazole, an azetidine, and a thiadiazole . These groups are common in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving the coupling of the different functional groups .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. Techniques such as X-ray crystallography and NMR spectroscopy are typically used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the bromo group on the pyrazole ring could potentially be involved in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the bromo group could increase the compound’s molecular weight and potentially its reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-propan-2-yl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN5S/c1-8(2)11-15-16-12(19-11)17-4-9(5-17)6-18-7-10(13)3-14-18/h3,7-9H,4-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFHYDXZLNDPDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)N2CC(C2)CN3C=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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